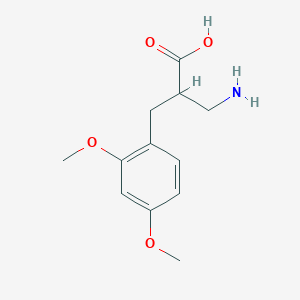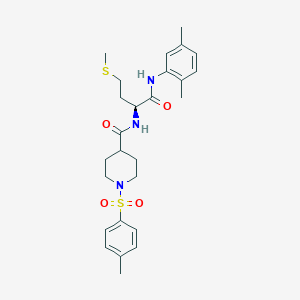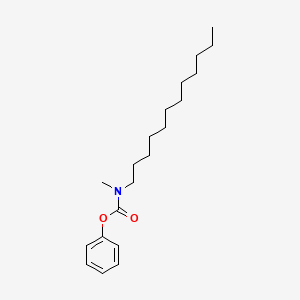
Carbamic acid, N-dodecyl-N-methyl-, phenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, N-dodecyl-N-methyl-, phenyl ester: is an organic compound with the molecular formula C_20H_33NO_2. It is a member of the carbamate family, which are esters of carbamic acid. This compound is characterized by the presence of a long dodecyl chain, a methyl group, and a phenyl ester group, making it a unique molecule with specific properties and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of carbamic acid, N-dodecyl-N-methyl-, phenyl ester typically involves the reaction of dodecylamine with methyl isocyanate, followed by the introduction of a phenyl ester group. The reaction conditions often require a solvent such as toluene and a catalyst to facilitate the reaction. The process can be summarized as follows:
Step 1: Dodecylamine reacts with methyl isocyanate to form N-dodecyl-N-methylcarbamate.
Step 2: The resulting carbamate is then reacted with phenol in the presence of a catalyst to form the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction. The use of high-purity reagents and controlled reaction conditions is crucial to obtain a high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Carbamic acid, N-dodecyl-N-methyl-, phenyl ester can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be hydrolyzed to form the corresponding carbamic acid and phenol.
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Substitution: The phenyl ester group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed:
Hydrolysis: Carbamic acid and phenol.
Oxidation: Oxidized derivatives of the original compound.
Substitution: Substituted carbamates with different functional groups.
Applications De Recherche Scientifique
Carbamic acid, N-dodecyl-N-methyl-, phenyl ester has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of carbamic acid, N-dodecyl-N-methyl-, phenyl ester involves its interaction with molecular targets such as enzymes and receptors. The long dodecyl chain allows it to interact with hydrophobic regions of proteins, while the phenyl ester group can participate in specific binding interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Carbamic acid, phenyl ester: Lacks the dodecyl and methyl groups, making it less hydrophobic.
Carbamic acid, N-methyl-, phenyl ester: Similar structure but lacks the dodecyl chain.
Carbamic acid, N-dodecyl-, phenyl ester: Similar structure but lacks the methyl group.
Uniqueness: Carbamic acid, N-dodecyl-N-methyl-, phenyl ester is unique due to the combination of the long dodecyl chain, methyl group, and phenyl ester group. This unique structure imparts specific properties such as increased hydrophobicity and potential for specific binding interactions, making it valuable in various applications.
Propriétés
Numéro CAS |
918934-54-0 |
|---|---|
Formule moléculaire |
C20H33NO2 |
Poids moléculaire |
319.5 g/mol |
Nom IUPAC |
phenyl N-dodecyl-N-methylcarbamate |
InChI |
InChI=1S/C20H33NO2/c1-3-4-5-6-7-8-9-10-11-15-18-21(2)20(22)23-19-16-13-12-14-17-19/h12-14,16-17H,3-11,15,18H2,1-2H3 |
Clé InChI |
DECVJUXTCFIVLO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCN(C)C(=O)OC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{4-[bis(4-fluorophenyl)methyl]piperazin-1-yl}(5-chloro-1H-indol-3-yl)acetic acid](/img/structure/B12617711.png)
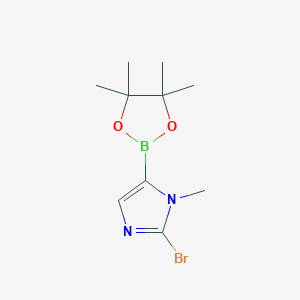
![2,6-Dimethoxy-4-[[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]methyl]phenol;oxalic acid](/img/structure/B12617718.png)


propanedioic acid](/img/structure/B12617738.png)
![2-Hydroxyethyl (2E)-2-[(2-hydroxyethyl)imino]propanoate](/img/structure/B12617744.png)
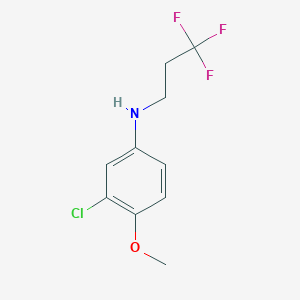
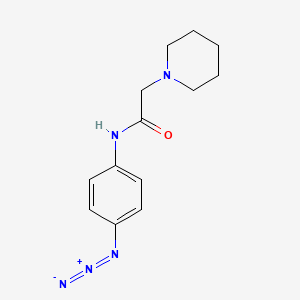
![2-{4-[2-Acetylamino-3-(4-carboxymethoxy-3-hydroxy-phenyl)-propionylamino]-butoxy}-6-hydroxy-benzoic acid methyl ester](/img/structure/B12617755.png)
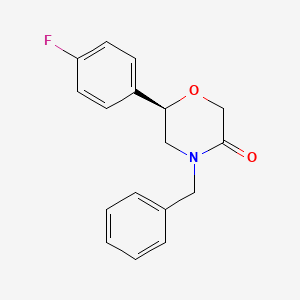
![1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione, 6-[4-[2-[4-(5-chloro-2-benzothiazolyl)-1-piperazinyl]-1,1-dimethyl-2-oxoethoxy]phenyl]-1,3-dimethyl-](/img/structure/B12617758.png)
